3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Description
3-(3-Methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic unnatural amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core. This structure combines a strained cyclopropane ring fused with a pyrrolidine-like moiety, conferring unique conformational rigidity and stereoelectronic properties.
Properties
IUPAC Name |
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-10-4-2-3-8(5-10)13(16)15-7-9-6-11(9)12(15)14(17)18/h2-5,9,11-12H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJHRLGLSVZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3CC3C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 3-azabicyclo[3.1.0]hexane scaffold is highly modular, enabling substitution at positions 2 and 3. Key analogs and their distinguishing features are summarized below:
Stereochemical Considerations
- Cis vs. Trans Isomerism : The tert-butoxycarbonyl derivative () can be synthesized in pure cis or trans forms via diastereomeric salt resolution or chiral chromatography, impacting receptor binding.
- Chiral Centers : Compounds like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid () highlight the importance of absolute configuration in biological activity.
Industrial and Commercial Relevance
Biological Activity
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H15NO4
- Molecular Weight : 261.2732 g/mol
- CAS Number : 1009708-17-1
The compound features a methoxybenzoyl group attached to a bicyclic azabicyclo[3.1.0]hexane framework, which contributes to its diverse biological activities.
The biological activity of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is primarily mediated through its interaction with specific protein targets, particularly in the context of opioid receptors:
- Opioid Receptor Interaction : Research indicates that derivatives of the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for μ-opioid receptors, which are crucial in pain modulation and therapeutic interventions for pruritus (itching) in veterinary medicine .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Analgesic Effects : As a μ-opioid receptor ligand, it shows potential as an analgesic agent.
- Proteomics Applications : It serves as a probe in proteomics, aiding in the study of protein interactions and functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Opioid Receptor Binding Affinity :
- Therapeutic Applications :
-
Proteomic Studies :
- In proteomic applications, it has been used to investigate binding sites and mechanisms within various proteins, contributing to our understanding of protein function modulation.
Comparative Analysis with Related Compounds
The following table compares 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with similar compounds regarding their biological activity:
| Compound Name | Opioid Receptor Affinity | Proteomic Applications | Therapeutic Use |
|---|---|---|---|
| 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | High | Yes | Pain management |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Moderate | Yes | Drug design |
| 4-(3-methoxyphenyl)aniline | Low | No | Limited use |
Q & A
Q. Table 1: Comparison of Synthetic Routes
What chemical reactions are characteristic of this compound?
Level: Basic
Methodological Answer:
The compound undergoes reactions typical of bicyclic carboxylic acids and nitrogen-containing heterocycles:
- Oxidation : Introduces ketones or modifies substituents using KMnO₄ or CrO₃ .
- Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols or amines .
- Substitution : Nucleophilic displacement at the carboxylic acid group (e.g., esterification or amide formation) .
- Cyclopropane ring-opening : Under oxidative conditions (e.g., PhIO₂), the bicyclic core opens to form substituted pyridines .
Q. Key Applications :
- Intermediate in synthesizing bioactive molecules (e.g., mGlu3 receptor agonists) .
- Building block for chiral ligands in asymmetric catalysis .
How can stereochemical challenges in synthesizing its stereoisomers be addressed?
Level: Advanced
Methodological Answer:
Stereoselectivity is achieved through:
- Chiral pool synthesis : Starting from enantiopure precursors like glutamic acid to control stereochemistry .
- Diastereomeric salt formation : Resolving racemic mixtures using chiral acids (e.g., tartaric acid) .
- Chiral chromatography : Separating enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Ab initio calculations : Predicting reaction pathways to optimize cis/trans selectivity during cyclopropanation .
Q. Table 2: Stereoisomer Resolution Methods
| Method | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Diastereomeric salts | Tartaric acid, ethanol | Isolates enantiomers | |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Separates stereoisomers |
What is the pharmacological significance of this compound?
Level: Advanced
Methodological Answer:
The compound serves as a core structure in designing metabotropic glutamate receptor (mGluR) agonists. Key findings include:
- mGlu3 receptor selectivity : The 3-methoxybenzoyl group enhances binding to mGlu3 over mGlu2 receptors, as shown in crystallography studies .
- Mechanism of action : Interaction with residues adjacent to the glutamate-binding site stabilizes active receptor conformations .
- In vivo efficacy : Pharmacokinetic studies in rodent models demonstrate blood-brain barrier penetration and dose-dependent receptor activation .
Q. Structural Insights :
- The bicyclic core provides rigidity, while the methoxybenzoyl group contributes to hydrophobic interactions and receptor subtype specificity .
How can contradictions in diastereomer ratios from different synthesis methods be reconciled?
Level: Advanced
Methodological Answer:
Discrepancies arise from variations in reaction conditions (e.g., temperature, catalyst loading). Strategies include:
- Controlled oxidative conditions : Using PhIO₂ instead of aerobic oxidation minimizes side reactions during cyclopropane ring-opening .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cis-selectivity in cyclopropanation .
- Post-synthetic modifications : Acidic hydrolysis of nitriles (e.g., Ba(OH)₂/H₂SO₄) converts trans/cis mixtures into isolable racemates .
Q. Table 3: Reaction Optimization Parameters
How do structural modifications (e.g., substituent changes) affect reactivity compared to analogs?
Level: Advanced
Methodological Answer:
Comparative studies with analogs reveal:
- Methoxy group impact : The 3-methoxybenzoyl substituent increases mGlu3 receptor affinity by 100-fold compared to unsubstituted analogs .
- Bicyclic ring size : Smaller bicyclo[3.1.0] systems exhibit higher metabolic stability than bicyclo[4.1.0] derivatives .
- Carboxylic acid vs. ester : Free carboxylic acids show improved solubility but require protection (e.g., Boc) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
